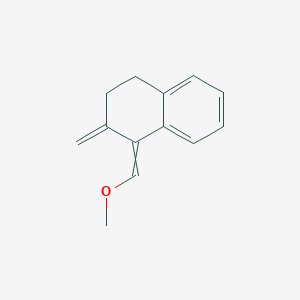
1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene is an organic compound with a complex structure that includes both methoxymethylidene and methylidene groups attached to a tetrahydronaphthalene core
Vorbereitungsmethoden
The synthesis of 1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of a suitable naphthalene derivative with methoxymethylidene and methylidene reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: Addition reactions with electrophiles or nucleophiles can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include binding to active sites, altering enzyme activity, or modulating gene expression. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(Methoxymethylidene)-2-methylidene-naphthalene: Lacks the tetrahydro component, leading to different reactivity and applications.
2-Methylidene-1,2,3,4-tetrahydronaphthalene:
These comparisons highlight the uniqueness of this compound in terms of its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
195155-22-7 |
|---|---|
Molekularformel |
C13H14O |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
4-(methoxymethylidene)-3-methylidene-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H14O/c1-10-7-8-11-5-3-4-6-12(11)13(10)9-14-2/h3-6,9H,1,7-8H2,2H3 |
InChI-Schlüssel |
HLVZOPRGQHUDJV-UHFFFAOYSA-N |
Kanonische SMILES |
COC=C1C(=C)CCC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2H-1,3-Benzodioxol-5-yl)-1-[(3R)-3-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B12562193.png)
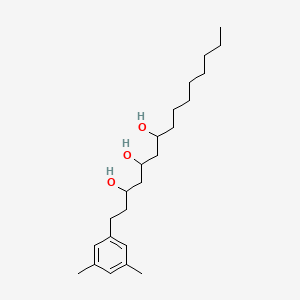
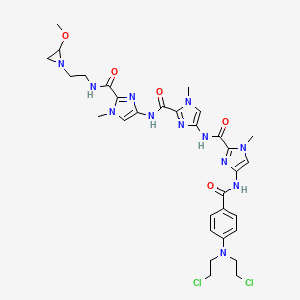
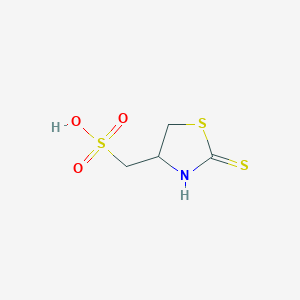
![2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12562216.png)
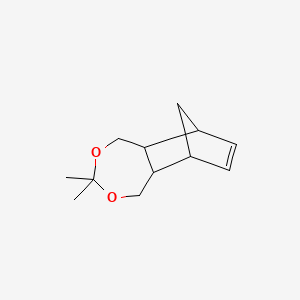
![3,5-Bis[(phenylsulfanyl)methyl]phenol](/img/structure/B12562234.png)


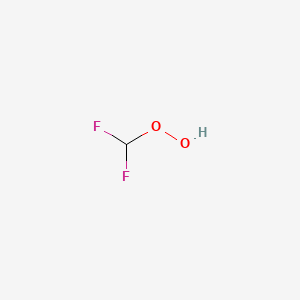
![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)
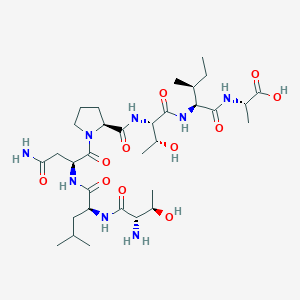
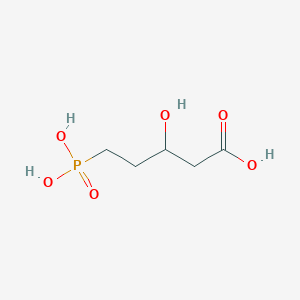
![1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene]](/img/structure/B12562279.png)
